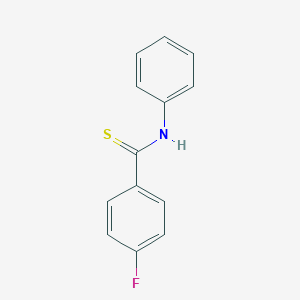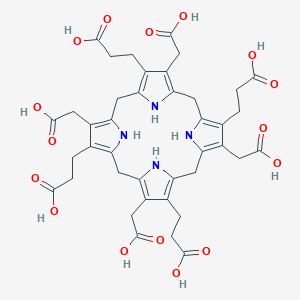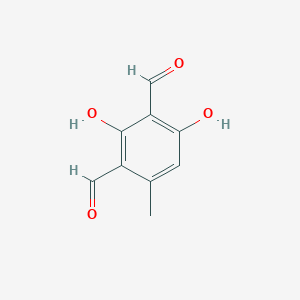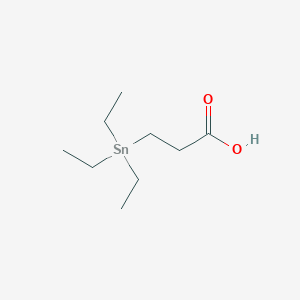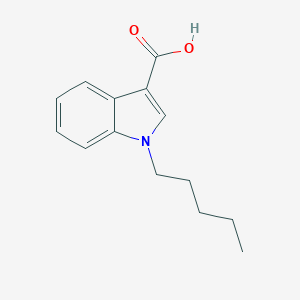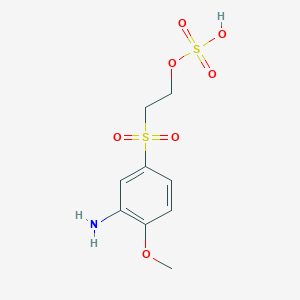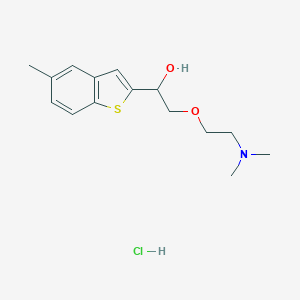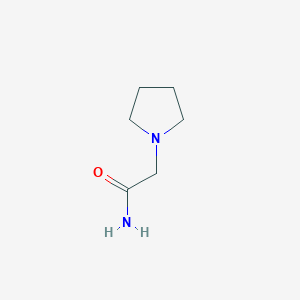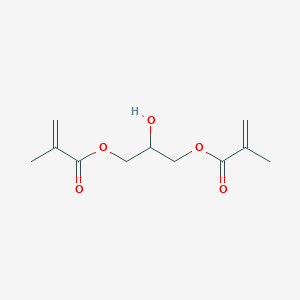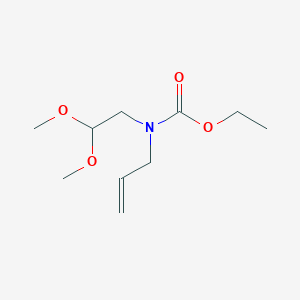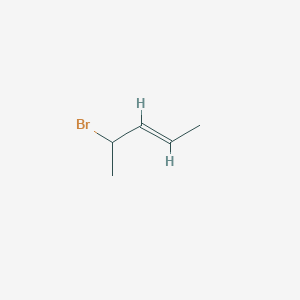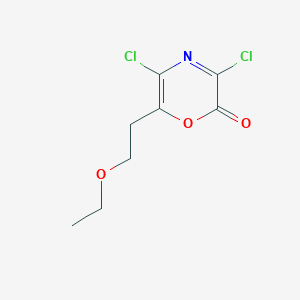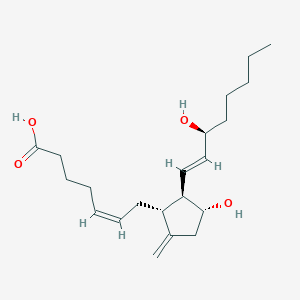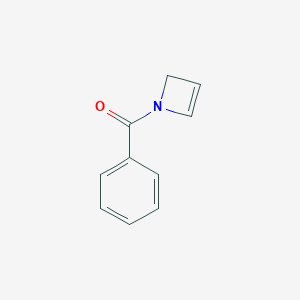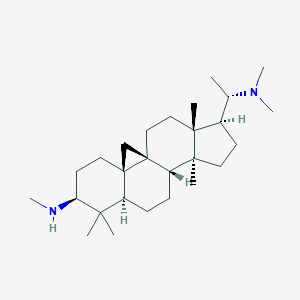
Cycloprotobuxine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloprotobuxine C is a naturally occurring alkaloid that is found in the roots of the plant Buxus microphylla. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including cardiovascular disease, cancer, and inflammation. In recent years, there has been growing interest in the potential of Cycloprotobuxine C as a therapeutic agent due to its unique chemical structure and biological activity.
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Properties
Cycloprotobuxine C, a compound isolated from plants like Buxus bodinieri Levl., has been studied for its diverse pharmacological properties. Research has shown that cycloprotobuxine C, along with other similar compounds, possesses significant pharmacological potential due to its unique chemical structure (Yan et al., 2022).
2. Potential in Cancer Research
While direct studies on cycloprotobuxine C in cancer research are limited, research on related cyclo compounds, such as cyclophosphamide, reveals their significance in oncology. Cyclophosphamide is an alkylating agent used in cancer chemotherapy, noted for its immune-modulating effects and potential in treating metastatic lymphoma (Matar et al., 2001).
3. Role in Immunology
Cycloprotobuxine C-related compounds have been studied for their role in immunology. For example, cyclosporine, another cyclo compound, is widely used as an immunosuppressant. Its effects on renal cell apoptosis and the mechanisms underlying this process have been extensively studied, highlighting the importance of cyclo compounds in immunological research (Xiao et al., 2012).
Eigenschaften
CAS-Nummer |
1936-70-5 |
|---|---|
Produktname |
Cycloprotobuxine C |
Molekularformel |
C27H48N2 |
Molekulargewicht |
400.7 g/mol |
IUPAC-Name |
(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,7,7,12,16-pentamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine |
InChI |
InChI=1S/C27H48N2/c1-18(29(7)8)19-11-13-25(5)21-10-9-20-23(2,3)22(28-6)12-14-26(20)17-27(21,26)16-15-24(19,25)4/h18-22,28H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,24+,25-,26+,27-/m0/s1 |
InChI-Schlüssel |
PLKVWYPBRRRIQG-QGSMACLHSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)N(C)C |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
Kanonische SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
Andere CAS-Nummern |
1936-70-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



